molecular formula C12H21Cl2N5 B1532294 2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride CAS No. 1221725-56-9

2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride

Cat. No.: B1532294
CAS No.: 1221725-56-9
M. Wt: 306.23 g/mol
InChI Key: XDRIROKUALTYRH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride typically involves the reaction of 4-cyanopyridine with 4-ethylpiperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and filtration to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the piperazine ring. The uniqueness of this compound lies in its specific alkyl group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)pyridine-4-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5.2ClH/c1-2-16-5-7-17(8-6-16)11-9-10(12(13)14)3-4-15-11;;/h3-4,9H,2,5-8H2,1H3,(H3,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRIROKUALTYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
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2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
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2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
Reactant of Route 4
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2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
Reactant of Route 5
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2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride
Reactant of Route 6
2-(4-Ethylpiperazin-1-yl)pyridine-4-carboximidamide dihydrochloride

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